molecular formula C14H25F3N2O2 B7633222 1,1,1-Trifluoro-3-[1-(1-morpholin-4-ylcyclopentyl)ethylamino]propan-2-ol

1,1,1-Trifluoro-3-[1-(1-morpholin-4-ylcyclopentyl)ethylamino]propan-2-ol

Cat. No. B7633222
M. Wt: 310.36 g/mol
InChI Key: ZSEDJMTVUBBCSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-3-[1-(1-morpholin-4-ylcyclopentyl)ethylamino]propan-2-ol is a chemical compound commonly known as SR-59230A. It is a selective antagonist of β3-adrenergic receptors, which are found in various tissues such as adipose, heart, and urinary bladder. SR-59230A is widely used in scientific research to study the physiological and biochemical effects of β3-adrenergic receptors.

Mechanism of Action

SR-59230A acts as a selective antagonist of β3-adrenergic receptors, blocking their activation by endogenous ligands such as norepinephrine and epinephrine. This inhibition leads to a decrease in downstream signaling pathways, resulting in a reduction in the physiological effects of β3-adrenergic receptor activation.
Biochemical and physiological effects:
The physiological effects of SR-59230A are closely related to the function of β3-adrenergic receptors in various tissues. For example, in adipose tissue, SR-59230A has been shown to decrease lipolysis and energy expenditure, while in the urinary bladder, it can increase bladder capacity and reduce urinary frequency.

Advantages and Limitations for Lab Experiments

One of the main advantages of SR-59230A in lab experiments is its selectivity for β3-adrenergic receptors, allowing for more precise investigation of their function. However, one limitation is that SR-59230A may not fully block all β3-adrenergic receptor activity, potentially leading to incomplete inhibition of downstream signaling pathways.

Future Directions

There are several future directions for the use of SR-59230A in scientific research. One potential area of study is the role of β3-adrenergic receptors in the regulation of energy metabolism and obesity. Another potential direction is the investigation of the therapeutic use of SR-59230A in the treatment of urinary incontinence and other bladder disorders. Additionally, further research is needed to fully understand the mechanism of action of SR-59230A and its potential limitations in lab experiments.
In conclusion, SR-59230A is a valuable tool in scientific research for investigating the physiological and biochemical effects of β3-adrenergic receptors. Its selectivity and specificity make it a useful compound for studying the role of β3-adrenergic receptors in various tissues and potential therapeutic applications.

Synthesis Methods

The synthesis of SR-59230A involves several steps, including the reaction of 1-(1-morpholin-4-ylcyclopentyl)ethylamine with 1,1,1-trifluoro-3-chloro-2-propanol in the presence of a base. The resulting intermediate is then treated with sodium borohydride to yield SR-59230A.

Scientific Research Applications

SR-59230A has been extensively used in scientific research to investigate the role of β3-adrenergic receptors in various physiological processes. For example, studies have shown that activation of β3-adrenergic receptors in adipose tissue can increase lipolysis and energy expenditure, making it a potential target for obesity treatment. In addition, β3-adrenergic receptors have been implicated in the regulation of bladder function, suggesting a potential therapeutic use of SR-59230A in the treatment of urinary incontinence.

properties

IUPAC Name

1,1,1-trifluoro-3-[1-(1-morpholin-4-ylcyclopentyl)ethylamino]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25F3N2O2/c1-11(18-10-12(20)14(15,16)17)13(4-2-3-5-13)19-6-8-21-9-7-19/h11-12,18,20H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEDJMTVUBBCSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCCC1)N2CCOCC2)NCC(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-3-[1-(1-morpholin-4-ylcyclopentyl)ethylamino]propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.